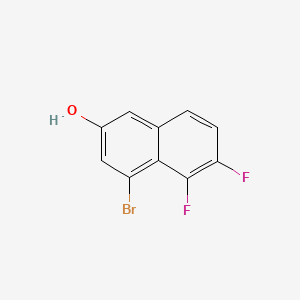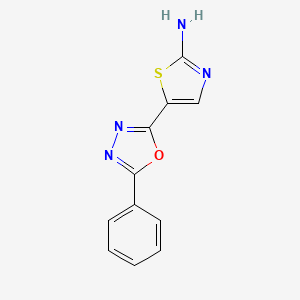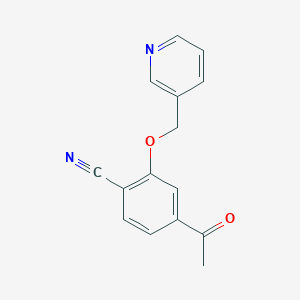
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the purine ring, and a 1-methyl-1H-pyrazol-4-yl group at the 9 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorination: The purine derivative is chlorinated at the 2 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Pyrazole Introduction: The 1-methyl-1H-pyrazol-4-yl group is introduced through a nucleophilic substitution reaction. This involves reacting the chlorinated purine with 1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of purine N-oxides.
Reduction Products: Reduction can result in the formation of dihydropurine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropurine: Lacks the 1-methyl-1H-pyrazol-4-yl group.
9-(1-methyl-1H-pyrazol-4-yl)-9H-purine: Lacks the chlorine atoms at the 2 and 6 positions.
2,6-Dichloro-9H-purine: Lacks the 1-methyl-1H-pyrazol-4-yl group.
Uniqueness
2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is unique due to the presence of both chlorine atoms and the 1-methyl-1H-pyrazol-4-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H6Cl2N6 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
2,6-dichloro-9-(1-methylpyrazol-4-yl)purine |
InChI |
InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3 |
Clave InChI |
TUMYZSXRMYKNMG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
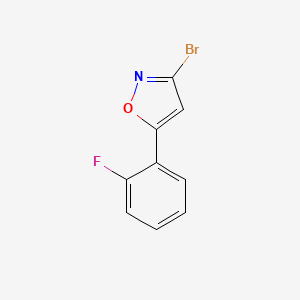


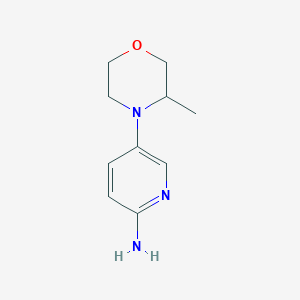
![2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)
![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)
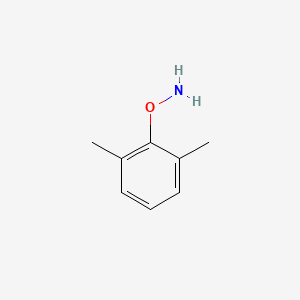

![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
